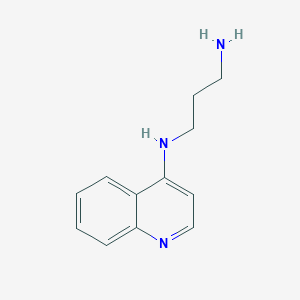
4-(3-Aminoprop-1-yl)aminoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminoprop-1-yl)aminoquinoline is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
4-(3-Aminoprop-1-yl)aminoquinoline is structurally related to well-known antimalarial drugs like chloroquine. Research has demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.
Case Studies and Findings
- A study highlighted the synthesis of several 4-aminoquinoline derivatives, including those based on this compound, which exhibited potent antimalarial activity with IC50 values significantly lower than that of chloroquine against resistant strains of P. falciparum .
- In vitro screenings revealed that certain derivatives maintained favorable pharmacokinetic profiles, including longer biological half-lives and reduced drug-drug interaction risks, making them promising candidates for further clinical trials .
Cancer Therapeutics
Recent patents have explored the use of substituted this compound analogs as modulators of specific cancer-related pathways. Notably, these compounds have been identified as potential inhibitors of melanoma-associated antigen 11 (MAGE-A11) ubiquitin ligase.
Research Insights
- The development of these analogs emphasizes the importance of structural modifications to enhance their binding affinity and selectivity towards specific targets involved in cancer progression .
Neuroprotective Properties
The potential neuroprotective effects of this compound derivatives have also been investigated, particularly in relation to their ability to modulate neurotransmission.
Therapeutic Applications
- Compounds derived from this structure have shown promise in treating various neurological disorders by modulating dopaminergic activity, which is crucial for conditions such as Parkinson's disease and schizophrenia .
Clinical Implications
- These findings suggest a dual role for this compound derivatives: as both antimalarial agents and potential treatments for neurological disorders, thereby expanding their therapeutic utility.
Summary Table of Applications
特性
CAS番号 |
75090-53-8 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
N'-quinolin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H15N3/c13-7-3-8-14-12-6-9-15-11-5-2-1-4-10(11)12/h1-2,4-6,9H,3,7-8,13H2,(H,14,15) |
InChIキー |
CYDKFQOINLSDGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCN |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















